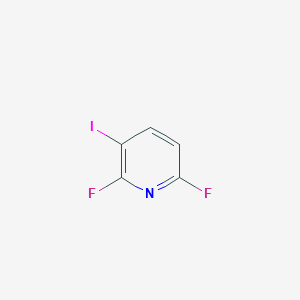

2,6-Difluoro-3-iodopyridine

Descripción

Significance of Fluorinated Pyridines as Building Blocks

Among halogenated pyridines, fluorinated derivatives have gained prominence as crucial components in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms into a pyridine (B92270) ring can significantly alter the molecule's physical, chemical, and biological properties. This strategic fluorination is a key tool for chemists seeking to fine-tune molecular characteristics for specific applications. tandfonline.com

The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. tandfonline.com Fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, improve metabolic stability, and increase binding affinity to biological targets. tandfonline.comfrontiersin.org Fluorinated pyridines are integral to many approved drugs, demonstrating their importance in treating a range of diseases. tandfonline.comrsc.org The carbon-fluorine bond's strength and the minimal steric hindrance it introduces are also advantageous properties. tandfonline.com The presence of fluorine can lead to improved bioavailability and a longer biological half-life for drug molecules. frontiersin.org

In the agrochemical industry, fluorinated pyridines are key ingredients in the production of high-efficacy, low-toxicity pesticides. agropages.comresearchoutreach.org These compounds are essential for developing modern crop protection solutions that are both effective and have a good environmental profile. agropages.com The demand for trifluoromethylpyridine (TFMP) derivatives, for instance, has been steadily increasing for use in herbicides and insecticides. researchoutreach.org

Fluorinated organic materials are increasingly used in electronic and optoelectronic applications. rsc.org The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of conjugated materials, which facilitates electron injection and enhances resistance to oxidative degradation. rsc.org These properties are beneficial for creating n-type or ambipolar semiconducting materials. rsc.org Furthermore, intermolecular C-H⋯F interactions can influence the solid-state packing of molecules, leading to arrangements that improve charge carrier mobility. rsc.org Perfluoropyridine, for example, is a versatile building block for creating complex fluorinated materials. mdpi.com

Applications in Agrochemicals

Importance of Pyridine Scaffolds in Bioactive Molecules

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. tandfonline.comdovepress.com Its presence can significantly impact the pharmacological activity of a molecule. tandfonline.comresearchgate.net Pyridine-containing compounds are involved in a wide range of biological activities and are components of many FDA-approved pharmaceuticals. tandfonline.comdovepress.com The nitrogen atom in the pyridine ring can form hydrogen bonds, which is crucial for molecular recognition and binding to biological targets. nih.gov

Overview of Halogen-Substituted Pyridine Reactivity

The reactivity of halogen-substituted pyridines is highly dependent on the nature and position of the halogen atoms. Electron-deficient pyridines are generally less reactive in electrophilic aromatic substitution reactions. nih.gov However, the presence of halogens provides sites for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, which are powerful methods for constructing complex molecules. acs.org The relative reactivity of 2-halopyridines towards some nucleophiles follows the order I > Br > Cl > F. sci-hub.se

Fluorine's high electronegativity significantly influences the electron distribution within the pyridine ring, making the carbon atoms attached to fluorine more electrophilic. This electronic effect enhances the susceptibility of the pyridine ring to nucleophilic attack. The electron-withdrawing nature of fluorine can also affect the regioselectivity of reactions on the pyridine ring. nih.govvulcanchem.com For instance, in some C-H arylation reactions, the presence of a fluorine substituent directs the reaction to specific positions. nih.gov

Physicochemical Properties of 2,6-Difluoro-3-iodopyridine

The compound this compound is a solid at room temperature, appearing as a white to light yellow powder or crystal. starshinechemical.comtcichemicals.com It has a melting point in the range of 38 to 42 °C. tcichemicals.comavantorsciences.com

| Property | Value | Source |

| Molecular Formula | C₅H₂F₂IN | starshinechemical.comtcichemicals.comavantorsciences.comsigmaaldrich.comsynquestlabs.com |

| Molecular Weight | 240.98 g/mol | starshinechemical.comtcichemicals.comavantorsciences.com |

| CAS Number | 685517-67-3 | starshinechemical.comtcichemicals.comavantorsciences.comsigmaaldrich.comsynquestlabs.com |

| Appearance | White to light yellow powder/crystal | starshinechemical.comtcichemicals.com |

| Melting Point | 38-42 °C | tcichemicals.comavantorsciences.com |

| Boiling Point | 85-87 °C at 15 mmHg | avantorsciences.com |

| Purity | >97% or >98.0%(GC) | starshinechemical.comtcichemicals.comsigmaaldrich.com |

| Storage | Refrigerated, under inert gas | tcichemicals.comsigmaaldrich.com |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common strategy involves the fluorination of a corresponding chlorinated pyridine precursor. For example, 3-substituted-2,6-dichloropyridines can be converted to 3-substituted-2,6-difluoropyridines using cesium fluoride (B91410) in dimethyl sulfoxide (B87167). researchgate.net Another approach involves the direct fluorination of pyridine derivatives. The process for making 2,6-difluoropyridine (B73466) from 2,6-dichloropyridine (B45657) and KF in DMSO has been optimized by controlling reaction conditions to achieve practical rates of formation. google.com

Chemical Reactivity and Synthetic Applications of this compound

The reactivity of this compound is characterized by the distinct properties of its three substituents. The two fluorine atoms activate the pyridine ring for nucleophilic aromatic substitution, while the iodine atom serves as a versatile handle for various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atoms at positions 2 and 6 make the pyridine ring electron-deficient and thus susceptible to nucleophilic attack. This allows for the selective displacement of one or both fluorine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reactivity is a powerful tool for the synthesis of 2,3,6-trisubstituted pyridines. researchgate.net

Cross-Coupling Reactions

The iodine atom at the 3-position is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions. These reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex pyridine derivatives.

Halogen Dance Reactions

Halogenated pyridines can undergo halogen dance reactions, which involve the intramolecular migration of a halogen atom. While not a direct reaction of this compound itself, related polyhalogenated pyridines have been synthesized using such rearrangements, highlighting the complex reactivity patterns of these molecules. acs.org

Role of Iodine as a Versatile Leaving Group and Functionalization Handle

Among the halogens, iodine stands out for its exceptional utility as a leaving group and a handle for further functionalization. The carbon-iodine bond is the weakest among the carbon-halogen bonds, which translates to higher reactivity in a variety of chemical transformations. This heightened reactivity makes iodinated pyridines, such as this compound, particularly valuable intermediates in organic synthesis.

The primary role of the iodine atom in compounds like this compound is to facilitate palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. In these processes, the iodine atom undergoes oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. This step is often the rate-determining step, and the high reactivity of the C-I bond allows these reactions to proceed under mild conditions with high efficiency.

The versatility of iodine as a functionalization handle is further demonstrated in lithiation-iodination sequences. For instance, this compound can be used to generate a lithium intermediate, which can then be quenched with various electrophiles to introduce new functional groups onto the pyridine ring. vulcanchem.com This strategy provides a pathway to a wide range of substituted pyridines that would be difficult to access through other means.

The table below summarizes the key properties of this compound, highlighting its characteristics as a versatile reagent in organic synthesis.

| Property | Value |

| Molecular Formula | C₅H₂F₂IN |

| Molecular Weight | 240.98 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 38-42 °C |

| Key Feature | Iodine at the 3-position serves as a reactive site for cross-coupling reactions. |

| Key Feature | Fluorine atoms at the 2- and 6-positions influence electronic properties and provide sites for nucleophilic aromatic substitution. |

The strategic combination of two fluorine atoms and an iodine atom in this compound makes it a highly valuable and versatile building block. The fluorine atoms enhance the electrophilicity of the pyridine ring and can influence the biological properties of the final products, while the iodine atom provides a reactive handle for the introduction of a wide array of substituents through well-established and reliable cross-coupling methodologies. This trifunctionalized pyridine is a prime example of how halogenation can be strategically employed to create powerful tools for modern synthetic chemistry.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6-difluoro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWLONSABCGCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599727 | |

| Record name | 2,6-Difluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685517-67-3 | |

| Record name | 2,6-Difluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Difluoro 3 Iodopyridine

Directed Lithiation and Subsequent Iodination Strategies

Directed ortho-lithiation is a powerful technique for the functionalization of aromatic and heteroaromatic rings. The fluorine atoms on the 2,6-difluoropyridine (B73466) ring play a crucial role in directing the deprotonation to the adjacent C-3 position.

The initial and most critical step in the synthesis is the regioselective metalation of 2,6-difluoropyridine. The electron-withdrawing nature of the fluorine atoms increases the acidity of the adjacent C-H bonds, facilitating deprotonation. researchgate.net Studies have shown that the treatment of 2,6-difluoropyridine with a strong lithium amide base in an appropriate solvent leads to quantitative ortholithiation at the 3-position. nih.govacs.org

The most common method for achieving this transformation involves the use of a strong organolithium base. While n-butyllithium (n-BuLi) can be used, it is often employed to generate lithium diisopropylamide (LDA) in situ by reacting it with diisopropylamine (B44863). LDA is a powerful, non-nucleophilic base ideal for deprotonation reactions. The lithiation of 2,6-difluoropyridine with LDA has been shown to be highly efficient. nih.govacs.orgljmu.ac.uk One specific synthesis involves adding n-BuLi to a solution of diisopropylamine in tetrahydrofuran (B95107) (THF) to form LDA, followed by the addition of the 2,6-difluoropyridine precursor.

The conditions under which the lithiation is performed are critical for achieving high regioselectivity and yield.

Temperature: The reaction is typically conducted at very low temperatures, most commonly -78°C. nih.govacs.org This low temperature is essential to prevent side reactions and ensure the stability of the lithiated intermediate. Warming the solution can lead to undesired subsequent reactions, such as the substitution of a fluorine atom. nih.govacs.org

Solvent: Tetrahydrofuran (THF) is the solvent of choice for this reaction. nih.govacs.org The choice of solvent can significantly influence the regioselectivity of lithiation reactions in fluoropyridines. In the case of 2,6-difluoropyridine, THF promotes the quantitative formation of the 3-lithiated species. nih.govacs.org

Table 1: Reaction Conditions for Lithiation of 2,6-Difluoropyridine

| Parameter | Condition | Rationale | Citation |

|---|---|---|---|

| Reagent | n-BuLi / Diisopropylamine (LDA) | Strong, non-nucleophilic base for efficient deprotonation. | |

| Precursor | 2,6-Difluoropyridine | Fluorine atoms direct lithiation to the C-3 position. | nih.gov |

| Temperature | -78°C | Ensures stability of the lithiated intermediate and prevents side reactions. | nih.govacs.org |

| Solvent | Tetrahydrofuran (THF) | Favors the formation of the desired 3-lithiated regioisomer. | nih.govacs.org |

Once the 2,6-difluoro-3-lithiopyridine intermediate is formed, it is quenched with an electrophilic iodine source to introduce the iodine atom at the 3-position. Elemental iodine (I₂) dissolved in a solvent like THF is a commonly used and effective quenching agent. The lithiated pyridine (B92270) acts as a nucleophile, attacking the iodine to form the C-I bond and yielding the final 2,6-difluoro-3-iodopyridine product. The reaction mixture is then typically warmed to room temperature and purified.

The high regioselectivity of this synthesis is a direct consequence of the directing effect of the two fluorine atoms on the pyridine ring. The ortho-directing ability of fluorine substituents in lithiation reactions is well-established. By carefully controlling the reaction conditions as described above (low temperature, appropriate base and solvent), the deprotonation occurs almost exclusively at the C-3 position, leading to a single major product upon iodination. A reported synthesis using this methodology achieved a high yield of 94% for this compound after recrystallization.

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insight into the regioselectivity of deprotonation reactions on substituted pyridines. researchgate.net The regioselectivity can be rationalized by examining the thermodynamic C-H acidity of the different positions on the pyridine ring. researchgate.netresearchgate.net The acidity, often expressed as pKa values, indicates the ease with which a proton can be removed from a specific carbon atom. nih.gov

For 2,6-difluoropyridine, calculations of C-H acidities have been performed to predict the most likely site of deprotonation. researchgate.net These studies confirm that the C-H bond at the C-3 (and C-5) position is significantly more acidic than the C-H bond at the C-4 position. The increased acidity at the positions adjacent to the fluorine substituents is a result of the strong electron-withdrawing inductive effect of fluorine. Therefore, when a strong base like LDA is introduced, it will preferentially abstract a proton from the most acidic site, which is the C-3 position, leading to the observed high regioselectivity in the synthesis of this compound. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₅H₂F₂IN |

| 2,6-Difluoropyridine | C₅H₃F₂N |

| n-Butyllithium (n-BuLi) | C₄H₉Li |

| Diisopropylamine | C₆H₁₅N |

| Lithium diisopropylamide (LDA) | C₆H₁₄LiN |

| Tetrahydrofuran (THF) | C₄H₈O |

Use of Organometallic Reagents (e.g., n-BuLi)

Control of Regioselectivity and Yield Optimization

Halogen Exchange and Functionalization Approaches

The principal route to this compound hinges on the initial formation of 2,6-difluoropyridine, which is subsequently iodinated. This two-step process leverages the principles of nucleophilic aromatic substitution for fluorination and electrophilic halogenation for iodination.

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in the synthesis of fluorinated pyridines. nih.govwikipedia.org This pathway is particularly effective for pyridines where the ring is activated towards nucleophilic attack by electron-withdrawing groups. wikipedia.org The high electronegativity of fluorine makes fluoropyridines more reactive in subsequent SNAr reactions compared to their chloro- or bromo- counterparts. nih.govacs.org

The synthesis of 2,6-difluoropyridine is commonly accomplished through the halogen exchange of 2,6-dichloropyridine (B45657). google.comlookchem.com This conversion involves reacting 2,6-dichloropyridine with a fluoride (B91410) source at elevated temperatures. google.com The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the chloride atoms are displaced by fluoride ions.

Various reaction conditions have been explored to optimize this conversion. For instance, reacting 2,6-dichloropyridine with anhydrous potassium fluoride (KF) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at temperatures between 175-192°C can yield 2,6-difluoropyridine. google.com In one documented process, a 96.3% distilled yield of 2,6-difluoropyridine was obtained by reacting 2,6-dichloropyridine with anhydrous KF in DMSO at 186°C for 8.6 hours. google.com Another example reports the conversion of 3-substituted-2,6-dichloropyridines to their corresponding difluoro derivatives using cesium fluoride in DMSO. lookchem.com

Table 1: Examples of 2,6-Dihalopyridine to 2,6-Difluoropyridine Conversion

| Starting Material | Fluorinating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

| 2,6-Dichloropyridine | Anhydrous KF | DMSO | 186°C | 8.6 hours | 96.3% | google.com |

| 2,6-Dichloropyridine | Anhydrous KF | Sulfolane | 225-235°C | 2 hours | 62% conversion | google.com |

| 3-substituted-2,6-dichloropyridines | Cesium Fluoride | DMSO | 80-120°C | 0.5-40 hours | - | lookchem.com |

The choice of fluorinating agent is critical for the successful synthesis of 2,6-difluoropyridine. Common reagents for nucleophilic fluorination include inorganic fluorides such as potassium fluoride (KF) and cesium fluoride (CsF). alfa-chemistry.comnumberanalytics.com These reagents are cost-effective sources of fluoride ions. alfa-chemistry.com

Cesium fluoride is often favored for its higher reactivity, which can be attributed to the lower lattice energy of the salt and the greater "nakedness" of the fluoride anion in aprotic polar solvents. lookchem.comnih.gov Potassium fluoride, while less expensive, can also be highly effective, particularly when used in combination with phase-transfer catalysts or under optimized reaction conditions to enhance its solubility and reactivity. nih.goveurekalert.org The efficiency of these reagents is highly dependent on the reaction conditions, including the solvent and the presence of any activators. google.comnih.gov

Table 2: Common Fluorinating Reagents for Nucleophilic Aromatic Substitution

| Reagent | Chemical Formula | Key Characteristics | Reference |

| Potassium Fluoride | KF | Cost-effective, requires activation or high temperatures. | alfa-chemistry.comnumberanalytics.com |

| Cesium Fluoride | CsF | More reactive than KF, often used for challenging substrates. | lookchem.comalfa-chemistry.comnumberanalytics.comnih.gov |

Phase-transfer catalysts (PTCs) play a crucial role in enhancing the rate and efficiency of nucleophilic fluorination reactions. alfa-chemistry.comresearchgate.net In the context of using alkali metal fluorides like KF, which have low solubility in organic solvents, PTCs facilitate the transfer of the fluoride anion from the solid phase to the organic phase where the reaction occurs. eurekalert.org

Crown ethers and quaternary ammonium (B1175870) salts are common types of PTCs used in these reactions. alfa-chemistry.commdpi.com They work by forming a complex with the cation (e.g., K+) of the fluoride salt, thereby creating a more soluble and "naked" fluoride anion in the organic solvent. eurekalert.org This increased concentration of reactive fluoride ions in the reaction medium accelerates the rate of nucleophilic aromatic substitution. The use of PTCs can lead to milder reaction conditions, shorter reaction times, and improved yields. researchgate.netrsc.org For instance, the combination of potassium fluoride and a superstoichiometric amount of tetrabutylammonium (B224687) chloride has been shown to be a cost-effective alternative to cesium fluoride for SNAr fluorination. nih.gov

Fluorination Reagents (e.g., Cesium Fluoride, Potassium Fluoride)

Introduction of Iodine via Halogenation Reactions

Once 2,6-difluoropyridine is synthesized, the next step is the introduction of an iodine atom at the 3-position of the pyridine ring. This is typically achieved through an electrophilic iodination reaction. nih.govmdpi.com The electron-donating effect of the fluorine atoms activates the pyridine ring towards electrophilic attack, directing the incoming electrophile to the positions ortho and para to the fluorine atoms.

Electrophilic iodination involves the reaction of an electron-rich aromatic ring with an electrophilic iodine source. saskoer.caallen.in The mechanism proceeds through the attack of the π-electrons of the aromatic ring on the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. saskoer.ca Subsequent deprotonation of this intermediate by a weak base regenerates the aromaticity of the ring, resulting in the iodinated product. saskoer.ca

For the iodination of 2,6-difluoropyridine, the reaction is directed to the 3- and 5-positions due to the activating and directing effects of the fluorine substituents. Selective mono-iodination at the 3-position can be achieved by controlling the stoichiometry of the reagents. mdpi.com For example, using a combination of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and zinc(II) 2,2,6,6-tetramethylpiperidide (Zn(TMP)₂) can lead to the formation of this compound in good yield. mdpi.com Increasing the amount of these reagents can result in di-iodination at the 3- and 5-positions. mdpi.com The choice of iodinating agent and reaction conditions is crucial for achieving high selectivity and yield. acsgcipr.org

Metal-Catalyzed Halogenation (e.g., Copper Salts)

The introduction of an iodine atom onto the 2,6-difluoropyridine ring can be effectively achieved through metal-catalyzed halogenation, with copper salts emerging as particularly useful catalysts. This method often involves the reaction of an organometallic intermediate of 2,6-difluoropyridine with an iodine source in the presence of a copper salt. The copper catalyst facilitates the carbon-iodine bond formation, leading to the desired this compound.

One illustrative procedure involves the use of copper(I) iodide (CuI) in the Sandmeyer reaction, where an amino group is converted into an iodo group via a diazonium salt intermediate. acsgcipr.org While not a direct C-H activation, this classic transformation highlights the utility of copper in forming C-I bonds on aromatic rings. In the context of direct halogenation, copper(II) salts have been shown to catalyze the ortho-halogenation of 2-phenylpyridines, where the pyridine nitrogen acts as a directing group. mdpi.com This principle can be extended to the self-halogenation of pyridine derivatives. For instance, the use of copper(II) acetate (B1210297) in conjunction with an appropriate iodine source can promote the iodination at the C-3 position of the 2,6-difluoropyridine ring. The reaction mechanism is thought to involve either a single electron transfer (SET) pathway or the formation of a high-valent Cu(III) species. mdpi.com

The efficiency of these copper-catalyzed reactions can be influenced by various factors, including the choice of copper salt, solvent, temperature, and the specific iodinating agent used.

Table 1: Examples of Copper-Catalyzed Halogenation

| Catalyst | Reactant | Reagents | Product | Yield | Reference |

| CuSO₄·5H₂O | 2,6-Difluoro-3-aminopyridine | H₂NNH₂·H₂O, ICl | This compound | 89% (of intermediate) | chemicalbook.com |

| CuI | Aryl Diazonium Salt | HI | Aryl Iodide | General Method | acsgcipr.org |

| Cu(OAc)₂ | 2-Phenylpyridine | Oxidant, Halide Source | ortho-Halogenated 2-Phenylpyridine | Not Specified | mdpi.com |

Novel Synthetic Routes and Green Chemistry Considerations

Recent advancements in organic synthesis have focused on developing more efficient and environmentally benign methods for preparing complex molecules like this compound. These include one-pot synthetic sequences and the exploration of alternative reagents and sustainable practices.

One-Pot Synthetic Sequences

One-pot syntheses offer significant advantages by reducing the number of workup and purification steps, thereby saving time, reagents, and minimizing waste. organic-chemistry.org A notable one-pot method for preparing substituted pyridines involves a sequence of reactions, such as a Wittig reaction, Staudinger reaction, aza-Wittig reaction, 6π-3-azatriene electrocyclization, and a 1,3-H shift, starting from aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org While not specific to this compound, this showcases the potential of one-pot strategies for constructing the pyridine core.

More directly relevant is the synthesis of 2,3,6-trisubstituted pyridines through a copper-catalyzed reaction of saturated ketones and alkynones or 1,3-dicarbonyl compounds. researchgate.net This approach avoids the pre-synthesis of enamines. researchgate.net The development of a one-pot synthesis for this compound could involve the in-situ generation of a reactive intermediate from 2,6-difluoropyridine, followed by iodination within the same reaction vessel. For example, a lithiation of 2,6-difluoropyridine followed by quenching with an iodine source in a single pot is a feasible strategy. vulcanchem.com

Table 2: Illustrative One-Pot Synthetic Strategies for Pyridine Derivatives

| Starting Materials | Key Reactions | Product Type | Reference |

| Aldehydes, phosphorus ylides, propargyl azide | Wittig, Staudinger, aza-Wittig, electrocyclization | Polysubstituted pyridines | organic-chemistry.org |

| Saturated ketones, alkynones/1,3-dicarbonyl compounds | Copper-catalyzed annulation | 2,3,6-Trisubstituted pyridines | researchgate.net |

| Ynals, isocyanates, amines, alcohols | Base-catalyzed three-component reaction | Highly decorated pyridine derivatives | organic-chemistry.orgnih.gov |

Alternative Reagents and Catalytic Systems

The search for more efficient and selective iodination methods has led to the exploration of various alternative reagents and catalytic systems. For the iodination of aromatic compounds, reagents such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid have proven effective for electron-rich arenes. organic-chemistry.org The use of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in combination with zincates like Zn(TMP)₂ has been shown to deprotonate 2,6-difluoropyridine, leading to the 3-iodinated product in good yield. mdpi.com

Furthermore, metal-free iodination methods are gaining traction. For instance, the use of iodine in combination with an oxidizing agent like hydrogen peroxide or in a solvent such as dimethyl sulfoxide (DMSO) can facilitate the iodination of arenes. organic-chemistry.org The choice of reagent can significantly impact the regioselectivity and efficiency of the reaction.

Table 3: Alternative Reagents and Systems for Iodination

| Reagent/System | Substrate Type | Key Features | Reference |

| LiTMP / Zn(TMP)₂ | 2,6-Difluoropyridine | Deprotonation followed by iodination, good yield for 3-iodo derivative. | mdpi.com |

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid | Electron-rich arenes | Mild conditions, short reaction times. | organic-chemistry.org |

| KI / H₂O₂ / Strong Acid | Electron-rich arenes | Oxidative iodination. | organic-chemistry.org |

| Iodine / DMSO | Arenes | Mild and inexpensive oxidant system. | organic-chemistry.org |

Exploration of Sustainable Synthesis Methods

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. dergipark.org.tr This includes the use of safer solvents, renewable feedstocks, and energy-efficient processes. garph.co.ukcambridgescholars.com For the synthesis of this compound, this could involve replacing hazardous solvents with greener alternatives like water or 2-methyltetrahydrofuran (B130290) (2-MeTHF). carloerbareagents.com

Atom economy is a key principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. dergipark.org.tr One-pot syntheses inherently improve atom economy by reducing the number of steps and associated waste. organic-chemistry.org The use of catalytic rather than stoichiometric reagents is another cornerstone of sustainable synthesis. dergipark.org.tr

The development of solvent-free reaction conditions or the use of water as a solvent are highly desirable. garph.co.uk For instance, the diazotization-iodination of aromatic amines has been successfully carried out in water using a sulfonic acid-based cation-exchange resin as a proton source. acsgcipr.org Exploring such aqueous or solid-supported methods for the synthesis of this compound could significantly enhance its environmental profile. Additionally, considering the life cycle assessment of the reagents is crucial; for example, while effective, reagents like triphenylphosphine (B44618) (Ph₃P) are environmentally concerning and should be avoided if possible. acsgcipr.org

Table 4: Green Chemistry Considerations in Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |

| Safer Solvents | Replacing traditional organic solvents with water, 2-MeTHF, or cyclopentyl methyl ether (CPME). | Reduced toxicity and environmental impact. | carloerbareagents.com |

| Atom Economy | Utilizing one-pot reactions and catalytic processes. | Minimized waste generation. | organic-chemistry.orgdergipark.org.tr |

| Use of Renewable Feedstocks | Sourcing starting materials from biological sources. | Reduced reliance on fossil fuels. | garph.co.ukcambridgescholars.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and cost. | garph.co.uk |

Chemical Reactivity and Transformation of 2,6 Difluoro 3 Iodopyridine

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. For 2,6-difluoro-3-iodopyridine, these reactions proceed with high regioselectivity at the C-3 position, leveraging the lability of the C-I bond for oxidative addition to a metal catalyst, typically palladium. yonedalabs.comresearchgate.net

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that joins an organoboron species with an organic halide or triflate. libretexts.org In the case of this compound, the reaction facilitates the formation of a new C-C bond at the C-3 position, yielding 3-substituted-2,6-difluoropyridine derivatives. The general mechanism involves an oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to give the final product and regenerate the catalyst. libretexts.org

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the catalyst system, which includes a palladium source and a stabilizing ligand. libretexts.org Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium precursors that form the active Pd(0) catalyst in situ. libretexts.orgharvard.edu

Ligands are crucial for stabilizing the palladium center, enhancing its reactivity, and promoting the key steps of the catalytic cycle. yonedalabs.com For substrates like halopyridines, electron-rich and bulky phosphine (B1218219) ligands are often employed. These ligands facilitate the oxidative addition step, which can be challenging with electron-deficient heteroaryl halides, and promote the final reductive elimination. yonedalabs.comacs.org N-Heterocyclic carbenes (NHCs) have also emerged as effective ligands for these transformations. harvard.edu The choice of base and solvent is also critical, with common systems including carbonates (Na₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) in solvents like dioxane, toluene, or tetrahydrofuran (B95107) (THF), often with the addition of water. harvard.edumdpi.comscirp.org

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. | yonedalabs.comlibretexts.org |

| Ligand | PPh₃ (Triphenylphosphine), XPhos, SPhos, RuPhos, PCy₃ (Tricyclohexylphosphine) | Stabilizes the catalyst, promotes oxidative addition and reductive elimination. | harvard.eduacs.orgclaremont.edu |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃, K₂CO₃ | Activates the organoboron species for transmetalation. | harvard.eduacs.orgnih.gov |

| Solvent | Dioxane/H₂O, Toluene, THF, DMF | Solubilizes reactants and facilitates the reaction. | harvard.edumdpi.comscirp.org |

The Suzuki-Miyaura coupling of this compound is compatible with a wide array of organoboron reagents, including various aryl-, heteroaryl-, and vinylboronic acids and their corresponding esters (e.g., pinacol (B44631) esters). libretexts.orgorganic-chemistry.org This versatility allows for the synthesis of a diverse library of 3-substituted-2,6-difluoropyridines. The electronic properties of the boronic acid can influence the reaction; electron-rich boronic acids tend to react more readily, while electron-deficient ones may require more forcing conditions or specialized catalyst systems. nih.gov Heteroarylboronic acids, which can sometimes be unstable, have been successfully coupled using robust catalyst systems, demonstrating the broad applicability of the method. nih.govmit.edu The use of boronic esters, such as MIDA (N-methyliminodiacetic acid) boronates, can enhance stability and allow for the effective coupling of otherwise challenging substrates. harvard.edu

| Boronic Acid/Ester Type | Representative Structure | Expected Product Structure | Reference |

|---|---|---|---|

| Arylboronic Acid |  |  | libretexts.org |

| Heteroarylboronic Acid |  |  | nih.govmit.edu |

| Vinylboronic Acid |  |  | organic-chemistry.org |

| Arylboronic Ester (Pinacol) |  |  | claremont.edursc.org |

The Negishi coupling is another palladium- or nickel-catalyzed reaction that forms C-C bonds, in this case by coupling an organohalide with an organozinc reagent. wikipedia.org This method is known for its high functional group tolerance and reactivity. wikipedia.org For this compound, the Negishi coupling offers a selective route to introduce alkyl, aryl, or vinyl groups at the C-3 position. Studies on dihalopyridines, such as 5-bromo-2-iodopyridine, have shown that the coupling occurs exclusively at the more reactive C-I bond, a selectivity that is directly applicable to this compound. sci-hub.se The reaction is typically catalyzed by palladium complexes with phosphine ligands, such as Pd(dppf)Cl₂. sci-hub.se

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating an arylethynyl moiety. organic-chemistry.org This reaction is a cornerstone for synthesizing conjugated systems. It is characteristically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base. organic-chemistry.org Research on the reactivity of 2-chloro-3-iodopyridine (B15675) has demonstrated that Sonogashira coupling proceeds with complete selectivity at the C-3 position, substituting the iodine atom while leaving the chlorine atom intact. researchgate.net This high regioselectivity is expected to be mirrored in the reactions of this compound, allowing for the facile synthesis of 2,6-difluoro-3-(alkynyl)pyridines. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.orgnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine. This reaction has become a primary tool for synthesizing arylamines. The differential reactivity between the C-I and C-F bonds in this compound is critical for this transformation. Studies on the analogous compound 2-fluoro-4-iodopyridine (B1312466) show that Buchwald-Hartwig amination occurs exclusively at the carbon bearing the iodine atom. researchgate.net This provides a predictable and selective method to introduce primary or secondary amines at the C-3 position of the 2,6-difluoropyridine (B73466) scaffold. The reaction requires a palladium catalyst, a bulky electron-rich phosphine ligand such as BINAP or XPhos, and a strong base like sodium tert-butoxide (NaOtBu). researchgate.nettcichemicals.com

Catalyst Systems (e.g., Palladium Catalysts, Ligands)

Other Metal-Catalyzed Coupling Reactions (e.g., Copper-Catalyzed)

The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form symmetric biaryls. organic-chemistry.org A variation, the Ullmann-type reaction, encompasses copper-catalyzed nucleophilic aromatic substitution between aryl halides and various nucleophiles. organic-chemistry.org These reactions can proceed through a catalytic cycle potentially involving the oxidation of copper to a Cu(III) state. organic-chemistry.org

A general method for the copper-catalyzed cross-coupling of two aromatic compounds using an iodine oxidant has been developed, which involves the initial iodination of one arene followed by the arylation of the most acidic C-H bond of the other. nih.gov This method is highly regioselective and tolerates a range of functional groups. nih.gov

In the context of difluoroalkylation, copper-catalyzed reactions have gained prominence. mdpi.com As early as 1986, a copper-mediated Ullmann cross-coupling of halodifluoroacetates with activated (hetero)aryl electrophiles was reported. mdpi.com More recently, copper-catalyzed difluoromethylation of aryl iodides using reagents like [(DMPU)2Zn(CF2H)2] has been developed. rsc.org

Difluoromethylthiolation:

The introduction of the difluoromethylthio (SCF2H) group into heteroaromatic systems is of significant interest to medicinal chemists. researchgate.net Palladium-catalyzed difluoromethylthiolation of heteroaryl iodides, including 3-iodopyridine (B74083) derivatives, has been achieved under mild conditions. researchgate.netrsc.org The reaction of 3-iodopyridine with [(SIPr)Ag(SCF2H)] in the presence of a palladium catalyst and a suitable ligand, such as Xantphos, yields 3-difluoromethylthiopyridine. rsc.org The choice of ligand is crucial for the reaction's success, with bidentate ligands like Xantphos and DPEPhos showing effectiveness, while some monodentate alkyl phosphines are not suitable. rsc.org A method for the C3-selective C-H difluoromethylthiolation of pyridines has also been reported, which proceeds through the generation of nucleophilic dihydropyridine (B1217469) intermediates. nih.gov

Table 1: Optimization of Palladium-Catalyzed Difluoromethylthiolation of 3-Iodopyridine researchgate.netrsc.org

| Entry | Palladium Precursor | Ligand | Solvent | Yield (%) |

| 1 | Pd(dba)₂ | Xantphos | Toluene | 72 |

| 2 | Pd(dba)₂ | DPEPhos | Toluene | 55 |

| 3 | Pd(dba)₂ | DPPE | Toluene | <2 |

| 4 | Pd(dba)₂ | DPPB | Toluene | <2 |

| 5 | Pd(dba)₂ | DPPF | Toluene | <2 |

| 6 | Pd(dba)₂ | BrettPhos | Toluene | <2 |

| 7 | Pd(dba)₂ | XPhos | Toluene | <2 |

Reaction conditions: 3-iodopyridine (0.05 mmol), (SIPr)Ag(SCF₂H) (0.05 mmol), palladium precursor (10 mol%), and ligand (15 mol%) in solvent (1.0 mL) at 50 °C for 12 h. Yields were determined by ¹⁹F NMR analysis. researchgate.net

Difluoroamidation:

Copper-catalyzed cross-coupling reactions are also employed for the synthesis of aryldifluoroamides. escholarship.orgescholarship.org The reaction of aryl iodides with α-silyldifluoroamides in the presence of a copper catalyst, such as copper(I) acetate (CuOAc), provides α,α-difluoro-α-aryl amides. escholarship.org This method is applicable to a variety of electron-rich, electron-poor, and sterically hindered aryl iodides and tolerates numerous functional groups. escholarship.org For instance, electron-poor heteroaryl iodides like 2-iodopyridine (B156620) readily undergo coupling with silyl (B83357) difluoroamides using catalytic CuOAc to produce the corresponding heteroaryldifluoroamides in high yields. escholarship.orgescholarship.org

Nucleophilic Aromatic Substitution (SNA r) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. libretexts.org The reaction proceeds in two steps, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For SNAr to occur, the aromatic ring typically needs an electron-withdrawing substituent positioned ortho or para to the leaving group to stabilize this intermediate. libretexts.org

In this compound, the fluorine atoms are susceptible to nucleophilic displacement. The strong C-F bond, while stabilizing, allows for reactions with various nucleophiles. researchgate.net The fluorine atoms can undergo stepwise substitution, which is synthetically useful for creating 2,3,6-trisubstituted pyridines. researchgate.netresearchgate.net The reactivity of fluoropyridines in SNAr reactions is well-documented, with pentafluoropyridine (B1199360) reacting with nucleophiles to yield 4-substituted tetrafluoropyridines. researchgate.net The reaction of 2,6-difluoro-3-(pyridin-2-yl)benzonitrile (B1603981) with nucleophiles leads to the formation of functionalized phenylpyridine ligands and their corresponding cyclometalated Ir(III) complexes. figshare.com

A minimalist approach to ¹⁸F-labeling via nucleophilic substitution has been described, highlighting the importance of SNAr in radiotracer synthesis. researchgate.net The use of anhydrous tetramethylammonium (B1211777) fluoride (B91410) (NMe4F) allows for room-temperature SNAr fluorination of aryl halides, including electron-deficient heteroaromatics. acs.org

While fluorine is a common leaving group in SNAr reactions of polyfluorinated pyridines, the iodine atom can also be displaced. Halogen displacement reactions are influenced by the reactivity of the halogens, where a more reactive halogen can displace a less reactive one. savemyexams.com In the context of SNAr on this compound, the relative reactivity of the C-F and C-I bonds towards nucleophiles is a critical factor. Lithiation followed by iodination of 2-fluoropyridine (B1216828) yields 2-substituted 3-iodopyridines, which can then undergo iodine SNAr substitution with various nucleophiles. researchgate.net

The regioselectivity of SNAr reactions on polysubstituted pyridines is a complex issue. In 2,4-dihalopyridines and 2,4,6-trihalopyridines, nucleophilic substitution often occurs preferentially at the 4-position. researchgate.netacs.org However, the introduction of a bulky trialkylsilyl group at the C-3 or C-5 position can redirect the substitution to the 6- or 2-position. researchgate.netacs.org

For this compound, the presence of two fluorine atoms at positions 2 and 6, and an iodine atom at position 3, presents a unique case for regioselectivity. The electron-withdrawing nature of the fluorine atoms and the pyridine (B92270) nitrogen activates the ring for nucleophilic attack. The position of substitution (one of the fluorine atoms or the iodine atom) will depend on the nature of the nucleophile and the reaction conditions. In the case of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, regioselective SNAr reactions have been demonstrated to provide highly functionalized pyridines. researchgate.net The regioselectivity in SNAr reactions of dichloropyrimidines is highly sensitive to other substituents on the ring, with electron-donating groups at C-6 favoring substitution at C-2 over C-4. wuxiapptec.com

Displacement of Iodine Atom

C-H Functionalization

C-H functionalization has emerged as a powerful tool for the direct modification of organic molecules, including amino acids and peptides. acs.org This approach avoids the need for pre-functionalized starting materials and can involve the formation of organometallic intermediates. acs.org Palladium-catalyzed C-H arylation of pyridines is a significant challenge due to the low reactivity and high Lewis basicity of the pyridine ring. nih.gov However, protocols have been developed for the highly selective C-H arylation of pyridines containing electron-withdrawing substituents at the 3- and 4-positions. nih.gov These methods often rely on the electronic character of the C-H bonds and the heteroarene ring. nih.gov

For pyridines, C-H activation can be directed by various functional groups or can occur at specific positions based on the inherent electronic properties of the ring. dmaiti.com Transannular C-H functionalization of cycloalkane carboxylic acids has been achieved using palladium catalysis, demonstrating the potential for remote C-H activation. nih.gov While specific examples of C-H functionalization directly on this compound are not detailed in the provided search results, the principles of C-H activation on substituted pyridines suggest potential pathways for its further derivatization.

Direct Arylation and Alkylation

The functionalization of the 2,6-difluoropyridine scaffold at the 3-position is a key strategy for creating complex pyridine derivatives. Direct arylation and alkylation reactions provide a powerful means to introduce carbon-based substituents at this position.

A facile method for creating 3-substituted-2,6-difluoropyridines involves the deprotonation of 2,6-difluoropyridine using a strong base like n-butyllithium (n-BuLi), followed by quenching with various electrophiles. researchgate.net For instance, reacting the lithiated intermediate with Weinreb amides leads to the formation of 2,6-difluoro-3-ketopyridines in high yields. researchgate.net This ketone functionality can then serve as a handle for further transformations.

The direct arylation of polyfluoroarenes, a class of compounds to which this compound belongs, can also be achieved through various catalytic systems. fluorine1.ru Palladium-catalyzed cross-coupling reactions are common, often employing silver carbonate (Ag2CO3) as a promoter. fluorine1.ru While direct C-H arylation at the 3-position of 2,6-difluoropyridine is a known method, the presence of the iodo group in this compound typically directs reactivity towards cross-coupling at the C-I bond. However, BF3-mediated direct alkylation and arylation of functionalized pyridines using Grignard reagents represents a transition-metal-free approach to functionalization. uni-muenchen.de

The table below summarizes examples of reagents used in the functionalization of the 2,6-difluoropyridine core.

| Reagent Class | Specific Reagent | Resulting Functional Group |

| Organolithium | n-Butyllithium (n-BuLi) | Lithiated intermediate for further reaction |

| Electrophile | Weinreb amides | Ketone |

| Grignard Reagents | Aryl/Alkyl Magnesium Halides | Aryl/Alkyl group |

Mechanistic Investigations of Regioselectivity

The regioselectivity of reactions involving substituted pyridines is a critical aspect, dictated by the electronic and steric properties of the substituents. In the case of this compound and related compounds, the interplay between the fluorine atoms and other substituents governs the site of chemical attack.

For di- and trihalopyridines, nucleophilic substitution generally occurs preferentially at the 4-position. researchgate.net However, the substitution pattern in this compound directs reactivity differently. The two fluorine atoms at positions 2 and 6 strongly activate the pyridine ring for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the ring facilitates the attack of nucleophiles. researchgate.net

In transformations of 2,6-dihalo-3-substituted pyridines, the regioselectivity of nucleophilic attack is often electronically controlled. For example, in the Suzuki-Miyaura reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine, the initial cross-coupling occurs selectively at the C2 position, which is sterically more hindered but electronically more favorable. researchgate.net This selectivity has been rationalized by Density Functional Theory (DFT) calculations, which show that the transition state for the reaction at the 2-position is lower in energy. researchgate.net A similar principle applies to this compound, where the electronic effects of the fluorine atoms and the iodine atom dictate the most likely site for substitution or metalation.

Mechanistic studies on the copper-catalyzed opening of CF3-aziridines with 3-iodopyridine compounds have utilized DFT to probe the factors controlling regioselectivity. nih.gov These calculations reveal the nature of the active copper species and the role of additives like LiClMgX2 as Lewis acids, which influence the reaction pathway and its regiochemical outcome. nih.gov Such detailed computational investigations are crucial for understanding and predicting the reactivity of complex substituted pyridines.

The key factors influencing regioselectivity are summarized below:

| Factor | Influence on Reactivity |

| Electronic Effects | The electron-withdrawing fluorine atoms activate the ring for nucleophilic attack. The relative activation at different positions determines the primary reaction site. |

| Steric Hindrance | Bulky groups can block access to adjacent positions, favoring reaction at less hindered sites. |

| Catalyst/Reagent | The nature of the catalyst, reagents, and additives can significantly alter the reaction pathway and favor one regioisomer over another. nih.gov |

| Leaving Group Ability | In substitution reactions, the nature of the leaving group (e.g., F vs. I) is critical. The C-I bond is weaker and more susceptible to oxidative addition in cross-coupling reactions. |

Cyclization and Annulation Reactions Involving this compound Derivatives

Derivatives of this compound are valuable precursors for constructing fused heterocyclic systems through cyclization and annulation reactions. These reactions build new rings onto the pyridine framework, leading to complex polycyclic molecules.

A notable application involves the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. In one pathway, a 2-amino-3-iodopyridine (B10696) derivative is used as the starting material. researchgate.net Substitution of the iodine atom with an enolate nucleophile yields a ketone intermediate. This intermediate is then cyclized to form the fused pyrrole (B145914) ring of the pyrrolo[2,3-b]pyridine system. researchgate.net This strategy demonstrates how the iodine atom can be replaced to introduce a side chain that subsequently participates in a ring-forming reaction.

Another approach involves a one-pot tandem reaction sequence starting from 2,6-difluoro-3-ketopyridines. researchgate.net This sequence involves a selective nucleophilic substitution of the fluorine atom at the 6-position, followed by the substitution of the 2-fluorine atom with hydrazine. The resulting intermediate then undergoes intramolecular cyclization to afford 3,6-disubstituted-1H-pyrazolo[3,4-b]pyridines. researchgate.net

Palladium-catalyzed cyclocarbonylation reactions of substrates containing an iodo group and an adjacent unsaturated moiety are also a powerful tool for annulation. acs.org While not explicitly demonstrated for this compound itself, analogous structures like 2-hydroxy-3-iodopyridine undergo regioselective cyclocarbonylation with heterocumulenes to form pyrido[3,2-e] nih.govresearchgate.netoxazin-4-one derivatives. acs.org This suggests that derivatives of this compound, with appropriate functionalization, could be employed in similar palladium-catalyzed annulation strategies.

Advanced Applications in Pharmaceutical and Agrochemical Sciences

Intermediate in Pharmaceutical Synthesis

2,6-Difluoro-3-iodopyridine is a key starting material in the synthesis of a wide array of pharmaceutical compounds. Its utility stems from the distinct reactivity of its substituents: the two fluorine atoms and the iodine atom on the pyridine (B92270) ring. This allows for sequential and site-selective chemical modifications, making it an invaluable scaffold in medicinal chemistry.

Synthesis of Complex Molecular Architectures with Pharmacological Activity

The strategic arrangement of halogen atoms on the pyridine ring of this compound enables the construction of intricate molecular structures. The carbon-iodine bond is particularly susceptible to metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. The fluorine atoms, in turn, can be displaced by nucleophiles in SNAr (nucleophilic aromatic substitution) reactions. This differential reactivity provides a powerful toolkit for medicinal chemists to build complex, three-dimensional molecules with desired pharmacological profiles. For instance, it has been used as a building block for 2,3,6-trisubstituted pyridines, which are recognized as a popular scaffold for drug candidates. researchgate.net

Development of Antibacterial Agents

While specific examples directly linking this compound to approved antibacterial drugs are not prevalent in the reviewed literature, the broader class of halogenated pyridines is crucial in the development of new antimicrobial agents. The incorporation of fluorinated pyridine moieties can enhance the potency and pharmacokinetic properties of antibacterial compounds. The principles of using such building blocks suggest its potential in synthesizing novel antibacterial candidates that can overcome existing resistance mechanisms.

Precursor for Kinase Inhibitors and Other Drug Candidates

A significant application of this compound is in the synthesis of kinase inhibitors, a major class of targeted cancer therapies. nih.gov Kinases are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridine scaffold is a common feature in many kinase inhibitors, and the specific substitution pattern of this compound allows for the precise orientation of functional groups to interact with the kinase active site.

For example, it has been implicated in the synthesis of pan-PIM kinase inhibitors, which are being investigated for hematological malignancies. nih.gov The synthesis of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447) showcases the use of a difluorophenyl group, highlighting the importance of such fluorinated precursors. nih.gov Furthermore, the azaindole framework, which can be synthesized from pyridine derivatives, is a prominent feature in many kinase inhibitors targeting enzymes like c-Met. mdpi.com

Below is a table summarizing examples of kinase inhibitor classes that utilize pyridine-based scaffolds, for which this compound could serve as a valuable precursor.

| Kinase Target Family | Relevance | Example Scaffold Type |

| PIM Kinases | Involved in cell survival and proliferation; targets for hematological cancers. nih.gov | Picolinamides |

| Tyrosine Kinases (e.g., c-Met) | Drive oncogenesis in various cancers through signaling pathways. mdpi.com | Azaindoles, Pyrrolopyridines |

| Protein Kinase C theta (PKCθ) | A target for inflammatory diseases and some cancers. researchgate.net | Trisubstituted Pyridines |

Modulation of Biological Target Binding Affinity and Selectivity

The introduction of this compound into a drug candidate can significantly influence its interaction with biological targets. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding—a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket. This can enhance binding affinity and specificity. The electron-withdrawing nature of the two ortho-fluorine atoms increases the positive electrostatic potential (the "σ-hole") on the iodine atom, strengthening this halogen bond. acs.org

Furthermore, the fluorine atoms themselves can modulate binding. They can alter the pKa of nearby functional groups, influencing ionization states and, consequently, interactions with the target protein. The strategic placement of fluorine can also lead to favorable dipole-dipole interactions and can displace water molecules from a binding site, which can be entropically favorable. Research on fluorinated heterocyclic drugs has shown that the specific fluorination pattern is crucial for achieving high in vitro binding affinity. mdpi.com

Influence of Fluorine on Metabolic Stability and Bioavailability

The incorporation of fluorine atoms, a hallmark of molecules derived from this compound, is a well-established strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates. rsc.org

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and not easily broken by metabolic enzymes, particularly cytochrome P450s, which are responsible for the oxidative metabolism of many drugs. By replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond, the metabolic "soft spot" of a molecule can be blocked, leading to a longer half-life in the body. escholarship.orgnih.gov

Bioavailability: Fluorine's high electronegativity can lower the pKa of nearby basic nitrogen atoms in the pyridine ring, reducing their basicity. This can prevent unwanted protonation in the physiological pH range, which in turn can improve a drug's ability to cross cellular membranes and be absorbed into the bloodstream. The introduction of fluorine can also increase the lipophilicity of a molecule, which can enhance its membrane permeability. mdpi.comrsc.org

Role in Agrochemical Development

The same chemical properties that make this compound valuable in pharmaceuticals also apply to the agrochemical sector. Fluorinated compounds represent a significant portion of modern pesticides and herbicides. semanticscholar.org The pyridine moiety is a core component of many successful agrochemicals.

The use of building blocks like this compound allows for the creation of novel active ingredients for crop protection. guidechem.com The enhanced metabolic stability conferred by fluorine is advantageous in creating more persistent and effective pesticides, while the potential for diverse functionalization allows for the fine-tuning of activity against specific pests and weeds while potentially reducing off-target effects. For instance, trifluoromethylpyridines, a related class of compounds, are key components in numerous agrochemicals, demonstrating the industry's reliance on fluorinated pyridine scaffolds. semanticscholar.org

Synthesis of Herbicides and Pesticides

Application in Radiochemistry

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used for diagnosing and monitoring diseases by visualizing biochemical processes in vivo. nih.govucl.ac.uk The technique relies on radiotracers—biologically active molecules labeled with a positron-emitting radionuclide. Fluorine-18 ([¹⁸F]) is the most widely used radionuclide for PET due to its advantageous properties. nih.govacs.org

The synthesis of PET radiotracers often involves the late-stage introduction of Fluorine-18 into a precursor molecule. nih.gov this compound is an ideal precursor for such syntheses. The iodine atom on the aromatic ring serves as an excellent leaving group that can be substituted with [¹⁸F]fluoride via nucleophilic aromatic substitution. This is a common and effective strategy for producing [¹⁸F]-labeled aromatic compounds, including the 2-[¹⁸F]fluoro-substituted pyridines that are a key functionality in many PET tracers. acs.org

While a specific PET tracer derived directly from this compound is not named in the provided context, the synthesis of analogous compounds is well-established. For example, 5-iodo-2-[¹⁸F]fluoropyridine has been synthesized from a 5-iodo-2-hydroxypyridine precursor for further use. nih.gov Similarly, PET agents have been developed from precursors like 2,6-difluoronicotinic acid. acs.org The synthesis of these tracers leverages the straightforward displacement of a leaving group (like iodo, nitro, or trimethylammonium groups) with [¹⁸F]fluoride. acs.org The general applicability of this method makes this compound a valuable precursor for the development of novel PET imaging agents for oncology and neuroscience research. nih.gov

Table 2: Key Properties of Fluorine-18 for PET Imaging

| Property | Value/Description | Significance |

|---|---|---|

| Half-life | 109.77 minutes | Allows for synthesis and transport to imaging centers while minimizing patient radiation exposure. nih.gov |

| Positron Energy | Low (0.64 MeV) | Results in a short positron travel distance before annihilation, leading to higher resolution images. nih.gov |

| Decay Mode | 97% by positron emission | High efficiency ensures a strong signal for detection. nih.gov |

| Bond Formation | Forms a stable Carbon-Fluorine (C-F) bond | The C-¹⁸F bond is strong, preventing defluorination in vivo and ensuring the tracer remains intact. acs.org |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,6-difluoronicotinic acid |

| 2-[¹⁸F]fluoro-substituted pyridines |

| 2-(4-(5-trifluoromethyl-2-pyridyloxy)phenoxy)propionic acid |

| 4-acetylamino-3-chloro-6-iodopyridine-2-carboxylic acid |

| 5-iodo-2-[¹⁸F]fluoropyridine |

| 5-iodo-2-hydroxypyridine |

| 6-(polysubstituted-aryl)-4-aminopicolinates |

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Predictions

Theoretical predictions of electronic structure are fundamental to understanding the chemical behavior of 2,6-difluoro-3-iodopyridine. These studies reveal how the arrangement of electrons and the presence of fluorine and iodine substituents govern its reactivity in chemical transformations.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometry, vibrational frequencies, and electronic energies. molaid.com These calculations provide a foundational understanding of the molecule's stability and preferred conformation.

In a typical study, the geometry of the molecule is optimized to find the lowest energy structure. From this optimized structure, various electronic properties can be calculated. For instance, DFT has been used to probe the mechanism of reactions involving similar molecules, such as the copper-catalyzed reaction of 3-iodopyridine (B74083) derivatives, by modeling the energetics of intermediates and transition states. nih.gov Such calculations are crucial for rationalizing reaction outcomes and designing new synthetic methodologies.

Table 1: Representative DFT Calculation Parameters for Pyridine (B92270) Derivatives

| Parameter | Typical Method/Basis Set | Information Obtained |

|---|---|---|

| Geometry Optimization | B3LYP/6-31G(d) | Bond lengths, bond angles, dihedral angles, minimum energy conformation |

| Electronic Energy | UM06/def2tzvp | Total electronic energy, molecular orbital energies (HOMO/LUMO) |

| Vibrational Frequencies | B3LYP/6-31G(d) | IR spectra prediction, characterization of stationary points (minima or transition states) |

This table is illustrative of common computational practices in the field.

The distribution of the electron cloud in this compound is highly polarized due to the presence of electronegative fluorine atoms and the pyridine nitrogen, as well as the large, polarizable iodine atom. This distribution can be visualized using Molecular Electrostatic Potential (MEP) maps, which are generated from DFT calculations. malayajournal.org

MEP maps use a color scale to indicate regions of different electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions are expected around the highly electronegative fluorine atoms and the nitrogen atom.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. Positive potential is anticipated on the hydrogen atoms of the pyridine ring and potentially on the carbon atom bonded to the iodine (C3), due to the "σ-hole" effect associated with the halogen bond.

Predicting these sites is crucial for understanding the molecule's role in reactions. For example, the electron-deficient nature of the pyridine ring, enhanced by the fluorine atoms, makes it susceptible to nucleophilic aromatic substitution, while the C-I bond is the primary site for oxidative addition in metal-catalyzed cross-coupling reactions. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. unesp.br The energies and spatial distributions of the HOMO and LUMO of this compound dictate its behavior as an electrophile or nucleophile.

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and indicates the molecule's ability to donate electrons (nucleophilicity). In this compound, the HOMO is likely to have significant contributions from the p-orbitals of the iodine atom and the π-system of the pyridine ring.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy empty orbital and indicates the molecule's ability to accept electrons (electrophilicity). The LUMO is expected to be a π* anti-bonding orbital distributed over the pyridine ring, with its energy lowered by the electron-withdrawing fluorine atoms.

The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity. malayajournal.org A smaller HOMO-LUMO gap suggests higher reactivity. The electron-withdrawing fluorine substituents are expected to lower the energies of both the HOMO and LUMO, making the molecule a better electrophile and influencing its absorption spectrum. rsc.org

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

| Orbital | Predicted Localization | Role in Reactivity |

|---|---|---|

| HOMO | Primarily on the iodine atom and pyridine π-system | Electron donation in interactions with strong electrophiles; involved in oxidative addition. |

| LUMO | π* orbital of the difluoropyridine ring | Electron acceptance from nucleophiles; key for substitution reactions. |

| HOMO-LUMO Gap | Relatively small | Indicates high reactivity, particularly in cross-coupling reactions. malayajournal.org |

This table is based on theoretical principles applied to the specific structure of the compound.

Electron Cloud Distribution and Electrophilic/Nucleophilic Attack Sites

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the step-by-step mechanisms of complex chemical reactions, providing a level of detail that is often inaccessible through experimentation alone.

Every step in a chemical reaction proceeds through a high-energy transition state (TS) that separates reactants from products. Computational modeling allows for the precise location and characterization of these transition states. For reactions involving this compound, such as metal-catalyzed cross-coupling, transition state analysis reveals the energy barriers associated with key bond-forming and bond-breaking events.

For example, in a Suzuki or Sonogashira coupling, key steps include:

Oxidative Addition: The breaking of the C-I bond and formation of new bonds to a metal center (e.g., Palladium). DFT calculations can model the transition state for the insertion of a Pd(0) complex into the C-I bond. mdpi.com

A computational study on a similar system, the copper-catalyzed aziridine (B145994) opening with 2-fluoro-3-iodopyridine, used DFT to calculate the energy barriers for copper insertion and reductive elimination, successfully explaining the observed product selectivity. nih.gov The energy of the transition state directly relates to the rate of the reaction step; a lower energy barrier corresponds to a faster reaction.

Computational modeling can be extended to map the entire energy profile of a catalytic cycle. This involves calculating the energies of all reactants, intermediates, transition states, and products. rsc.org For this compound, which is frequently used in palladium-catalyzed reactions, modeling provides critical insights into the mechanism. mdpi.comdur.ac.uk

A typical palladium-catalyzed cross-coupling cycle involves three main stages:

Oxidative Addition: [Pd(0)L₂] + Pyr-I → [Pyr-Pd(II)(I)L₂]

Transmetalation: [Pyr-Pd(II)(I)L₂] + R-M → [Pyr-Pd(II)(R)L₂] + M-I

Reductive Elimination: [Pyr-Pd(II)(R)L₂] → Pyr-R + [Pd(0)L₂]

Transition State Analysis for Bond-Forming and Bond-Breaking Processes

Conformational Analysis and Stereochemistry

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For aromatic heterocyclic systems like pyridine, the ring itself is largely planar. Therefore, conformational analysis would primarily apply to any non-planar substituents attached to the ring. In the case of this compound, the substituents (fluoro and iodo groups) are single atoms, and thus, the molecule itself does not have significant conformational flexibility in the traditional sense of rotatable bonds.

The primary determinant of its three-dimensional structure is the geometry of the pyridine ring, which is influenced by the electronic effects of its substituents. The molecule is expected to be largely planar.

Stereochemistry, the study of the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions, is a key consideration in drug design. For this compound itself, the molecule is achiral and does not have stereoisomers as it possesses a plane of symmetry. However, if it were to be incorporated into a larger molecule or interact with a chiral environment, such as a biological receptor, its specific three-dimensional orientation would become critical.

While no specific conformational or stereochemical studies on this compound have been reported, research on related fluorinated and substituted pyridines provides some context. For instance, studies on fluorinated piperidines, which can be derived from fluoropyridines, have shown that fluorine substitution significantly influences the conformational preferences of the ring system. nih.govresearchgate.netnih.gov These studies often employ a combination of NMR spectroscopy and computational methods to determine the most stable conformations. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netlongdom.org QSAR models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of lead compounds. longdom.orgwjbphs.commdpi.com

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using various statistical techniques.

There are no specific QSAR studies published in the scientific literature that focus on this compound or its direct derivatives. However, the principles of QSAR could be applied to a series of analogues to understand how the fluorine and iodine substituents contribute to a particular biological activity. Halogenated pyridines are recognized as important scaffolds in medicinal chemistry, and QSAR studies on other halogenated heterocyclic compounds have been conducted to guide drug design. nih.govbenthamscience.com

For instance, a hypothetical QSAR study on a series of 3-iodopyridine derivatives could explore how varying the substituents at the 2 and 6 positions affects a specific biological endpoint. The descriptors in such a study would likely include parameters related to the size (steric effects), electronegativity (electronic effects), and hydrophobicity of the substituents.

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthesis Methods

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While 2,6-Difluoro-3-iodopyridine itself is achiral, its derivatives can possess stereogenic centers, the control of which is crucial for biological activity and material properties. Future research will likely focus on the development of novel asymmetric methods to access enantiomerically pure or enriched compounds derived from this scaffold.